tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate is an organic compound with a molecular weight of 307.4 g/mol . It is a versatile chemical used in various specialized applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-(dipropylamino)pyridin-3-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(dimethylamino)pyridin-3-ylcarbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .
Uniqueness
tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dipropylamino group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H29N3O2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl N-[[6-(dipropylamino)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H29N3O2/c1-6-10-20(11-7-2)15-9-8-14(12-18-15)13-19-16(21)22-17(3,4)5/h8-9,12H,6-7,10-11,13H2,1-5H3,(H,19,21) |
InChI Key |
NCMYDVIGLUCQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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